3-Acetyloxy-2-aminobutanoic acid
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Overview
Description
O-Acetyl-L-Threonine is an acetylated derivative of the amino acid L-threonine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Acetyl-L-Threonine can be synthesized through the acetylation of L-threonine. The process typically involves the reaction of L-threonine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the product.
Industrial Production Methods: Industrial production of O-Acetyl-L-Threonine may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be metabolically engineered to overproduce L-threonine, which is then acetylated to form O-Acetyl-L-Threonine. This method is advantageous due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: O-Acetyl-L-Threonine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed to yield L-threonine and acetic acid.
Oxidation: Oxidative reactions can convert O-Acetyl-L-Threonine into corresponding oxo derivatives.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: L-Threonine and acetic acid.
Oxidation: Oxo derivatives of O-Acetyl-L-Threonine.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
O-Acetyl-L-Threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a metabolic intermediate.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of O-Acetyl-L-Threonine involves its participation in metabolic pathways where it can be converted into other bioactive molecules. It acts as a substrate for various enzymes, including acetyltransferases and deacetylases, which catalyze its conversion into different products. These reactions are crucial for maintaining cellular homeostasis and metabolic balance.
Comparison with Similar Compounds
O-Acetyl-L-Serine: Another acetylated amino acid with similar properties and applications.
O-Acetyl-L-Homoserine: Used in the synthesis of methionine and other bioactive compounds.
L-Threonine: The non-acetylated form, which is a common amino acid involved in protein synthesis.
Uniqueness: O-Acetyl-L-Threonine is unique due to its specific role in metabolic pathways and its potential applications in various fields. Its acetyl group provides distinct chemical properties that differentiate it from other similar compounds, making it valuable for specific biochemical and industrial processes.
Properties
IUPAC Name |
3-acetyloxy-2-aminobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSRIMJZNIFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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